![molecular formula C9H9ClO2 B1582554 2-(4-Chlorophenyl)-1,3-dioxolane CAS No. 2403-54-5](/img/structure/B1582554.png)
2-(4-Chlorophenyl)-1,3-dioxolane
Overview
Description
2-(4-Chlorophenyl)-1,3-dioxolane is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as CPD, and it belongs to the family of dioxolanes. CPD has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Synthesis and Chemical Reactivity
2-(4-Chlorophenyl)-1,3-dioxolane has been utilized in various chemical syntheses. For instance, Lukács, Porcs-Makkay, and Simig (2003) demonstrated its lithiation ortho to the ketal group, leading to the creation of ortho-functionalized acetophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2003). This process has implications for generating a range of complex organic compounds.
Polymerization Studies
The compound also finds applications in polymerization research. Morariu and Simionescu (1994) explored the polymerization of a similar compound, 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, via both radical and cationic routes, proposing a polymerization mechanism based on the resulting polymers (Morariu & Simionescu, 1994).
Application in Drug Synthesis
A significant application of 2-(4-Chlorophenyl)-1,3-dioxolane is in the field of drug synthesis. Wang et al. (2009) reported its use as an intermediate in the preparation of platinum anticancer drugs. The compound's specific structure and bonding properties make it suitable for such specialized applications (Wang et al., 2009).
Antimicrobial and Antifungal Applications
Delcourt et al. (2004) investigated new polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane for their antifungal activity. They observed significant antimycotic effects, especially against filamentous fungi, underscoring the potential of derivatives of this compound in treating fungal infections (Delcourt et al., 2004).
Liquid Crystal Research
The modification of liquid crystal properties is another area where 2-(4-Chlorophenyl)-1,3-dioxolane derivatives are applied. Chen et al. (2015) described the synthesis of 1,3-dioxolane-terminated liquid crystals, noting enhanced dielectric and optical anisotropy, which could be beneficial for advanced display technologies (Chen et al., 2015).
Agricultural Applications
In agriculture, Min et al. (2022) synthesized novel dioxolane ring compounds, including derivatives of 2-(4-Chlorophenyl)-1,3-dioxolane, exhibiting promising fungicidal and herbicidal activities. This indicates potential applications in managing phytopathogen diseases (Min et al., 2022).
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXNQWTXUSTEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308251 | |
Record name | 2-(4-Chlorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-dioxolane | |
CAS RN |
2403-54-5 | |
Record name | 2-(4-Chlorophenyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2403-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 2-(p-chlorophenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Chlorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(4-Chlorophenyl)-1,3-dioxolane in the synthesis of Telmisartan?
A1: 2-(4-Chlorophenyl)-1,3-dioxolane serves as a crucial building block in the synthesis of Telmisartan, an angiotensin II receptor antagonist. Specifically, it undergoes a decarboxylative cross-coupling reaction with isopropyl phthalate. [] This reaction forms a key intermediate in the multi-step synthesis of Telmisartan. []
Q2: How is the structure of 2-(4-Chlorophenyl)-1,3-dioxolane characterized?
A2: The crystal structure of 2-(4-Chlorophenyl)-1,3-dioxolane reveals that the dioxolane ring adopts a twist conformation. [] The chlorophenyl substituent is attached equatorially to this ring. [] In the crystal lattice, the molecules interact through N—H⋯O and C—H⋯O hydrogen bonds, forming a two-dimensional network parallel to the (001) plane. []
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